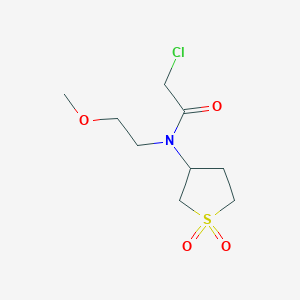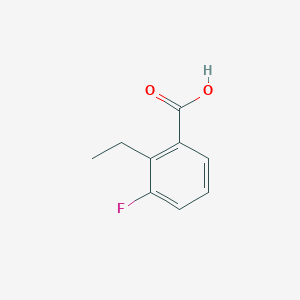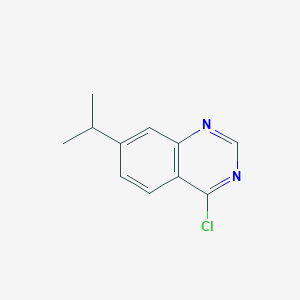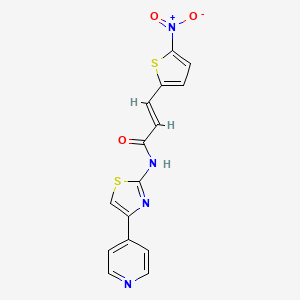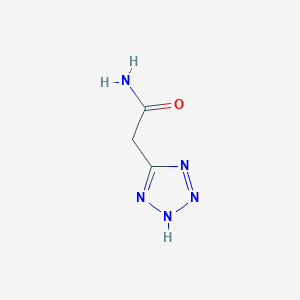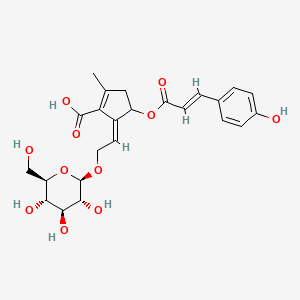
Pagoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pagoside is a phenolic glycoside found in various medicinal plants, most notably in the roots of Harpagophytum procumbens, commonly known as Devil’s Claw . This plant has been traditionally used for its anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of Pagoside typically involves the enzymatic glycosylation of cinnamic acid with a glucose moiety. This process occurs within the plant itself and contributes to the compound’s bioactivity .
Molecular Structure Analysis
The molecular structure of Pagoside consists of a cinnamic acid core attached to a glucose molecule via a glycosidic bond. The chemical formula is C20H30O10. The compound’s structure plays a crucial role in its pharmacological effects .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Gastroprotective Effects
Pagoside, specifically in the form of Patchouli alcohol (PA), demonstrates significant gastroprotective effects. In studies, PA has shown efficacy in reducing ulcer areas induced by various stressors in rats. Its mechanism includes the promotion of gastric prostaglandin E2 levels, upregulation of cyclooxygenase-1 and -2 expressions, and enhancement of gastric blood flow and mucus production. PA's gastroprotective action is also linked to its antioxidant and anti-inflammatory properties, making it a promising candidate for treating gastric ulcers (Zheng et al., 2014).
Anti-Inflammatory Activity
PA, isolated from Pogostemonis Herba, has been observed to possess potent anti-inflammatory activity in animal models. It effectively inhibits ear edema in mice and paw edema in rats, besides decreasing the production of inflammatory mediators such as TNF-α, IL-1β, and PGE₂. This anti-inflammatory effect is partly mediated by down-regulating mRNA expression of various inflammatory markers (Li et al., 2011).
Anticancer Potential
In the context of gastric cancer, PA exhibits notable anticancer effects. Network pharmacological analysis has identified multiple potential targets for PA in the treatment of gastric cancer, particularly implicating the MAPK and PI3K/AKT signaling pathways. Experimental verification also confirms PA's ability to inhibit gastric cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent for gastric cancer (Song et al., 2021).
Antibacterial Activity
PA has been shown to have selective antibacterial activity against Helicobacter pylori. Its effectiveness exceeds that of traditional antibiotics like amoxicillin, indicating its potential as a treatment option for H. pylori infections. This activity is believed to be partly due to PA's inhibitory effect on urease, an enzyme crucial for H. pylori's survival in the stomach (Yu et al., 2015).
Potential in Genome Editing
While not directly related to Pagoside, it's worth noting that Argonaute proteins (pAgos), which share a thematic connection to PA in terms of molecular biology, have been identified as potential tools for genome editing. Their diversity in prokaryotic organisms and ability to mediate host defense against invading nucleic acids offer prospects for their application in genetic engineering (Hegge et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(5E)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]cyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O11/c1-12-10-16(34-18(27)7-4-13-2-5-14(26)6-3-13)15(19(12)23(31)32)8-9-33-24-22(30)21(29)20(28)17(11-25)35-24/h2-8,16-17,20-22,24-26,28-30H,9-11H2,1H3,(H,31,32)/b7-4+,15-8-/t16?,17-,20-,21+,22-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJNLOVRAFQEQH-VUIINJGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CCOC2C(C(C(C(O2)CO)O)O)O)C(C1)OC(=O)C=CC3=CC=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(C1)OC(=O)/C=C/C3=CC=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pagoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

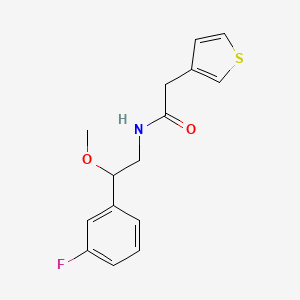
![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)
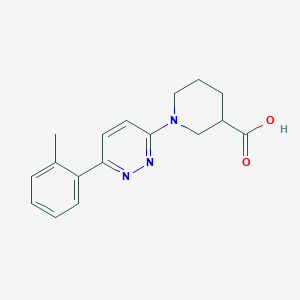
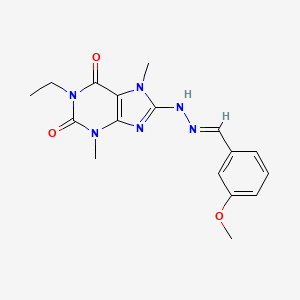
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)
